molecular formula C6H7N3O2 B12854927 3-(1H-Pyrazol-3-yl)oxazolidin-2-one

3-(1H-Pyrazol-3-yl)oxazolidin-2-one

Cat. No.: B12854927
M. Wt: 153.14 g/mol
InChI Key: PRIKDTDCCLLICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-3-yl)oxazolidin-2-one is a heterocyclic compound that combines the structural features of pyrazole and oxazolidinone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxazolidinone ring can be modified by various nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted oxazolidinones with various functional groups replacing the original substituents.

Scientific Research Applications

3-(1H-Pyrazol-3-yl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Uniqueness: 3-(1H-Pyrazol-3-yl)oxazolidin-2-one is unique due to its specific combination of the pyrazole and oxazolidinone rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H7N3O2/c10-6-9(3-4-11-6)5-1-2-7-8-5/h1-2H,3-4H2,(H,7,8)

InChI Key

PRIKDTDCCLLICN-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.